2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Beschreibung
Eigenschaften
Molekularformel |
C23H19N5O |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H19N5O/c1-14-17-9-5-6-10-19(17)26-23(25-14)28-22-24-13-18-20(27-22)11-16(12-21(18)29)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,24,25,26,27,28) |
InChI-Schlüssel |
ARZIQRABMBRULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Anthranilic Acid Derivatives
A foundational approach involves cyclocondensation reactions starting from anthranilic acid or its derivatives. For example, methyl anthranilate (1 ) reacts with 2,4-dichlorophenoxyacetyl chloride (2 ) in anhydrous ether to form intermediate 3 , which undergoes cyclization with hydrazine hydrate in n-butanol to yield 3-aminoquinazolin-4(3H)-one derivatives. Adapting this method, the target compound’s dihydroquinazolinone core can be constructed by substituting phenylacetyl chloride for the dichlorophenoxyacetyl group.
Key reaction parameters :
-
Solvent: n-Butanol or ethanol
-
Temperature: Reflux (100–120°C)
Stepwise Synthesis of 2-[(4-Methylquinazolin-2-yl)Amino]-7-Phenyl-7,8-Dihydroquinazolin-5(6H)-one
Formation of the Dihydroquinazolinone Core
The 7-phenyl-7,8-dihydroquinazolin-5(6H)-one moiety is synthesized via a two-step process:
-
Acylation : Anthranilic acid reacts with phenylacetyl chloride in dry ether to form N-phenylacetylanthranilic acid.
-
Cyclization : Treatment with hydrazine hydrate induces ring closure, yielding 7-phenyl-7,8-dihydroquinazolin-5(6H)-one.
Critical modifications :
Introduction of the 4-Methylquinazolin-2-yl Amino Group
The 2-amino substituent is installed through a Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr):
Nucleophilic Aromatic Substitution
-
Substrate : 2-Chloro-4-methylquinazoline (4 )
-
Conditions :
Yield optimization :
Palladium-Catalyzed Cross-Coupling
For sterically hindered substrates, Pd(OAc)₂/Xantphos catalyzes the coupling between 2-bromo-4-methylquinazoline and the dihydroquinazolinone amine.
Representative conditions :
Alternative Routes and Novel Methodologies
One-Pot Tandem Synthesis
Recent advances employ tandem acylation-cyclization-amination sequences in a single reactor:
-
Anthranilic acid + phenylacetyl chloride → intermediate 5 .
-
Hydrazine-induced cyclization → dihydroquinazolinone 6 .
-
In situ amination with 2-chloro-4-methylquinazoline → target compound.
Advantages :
Solid-Phase Synthesis
Immobilized anthranilic acid derivatives on Wang resin enable iterative functionalization:
-
Resin-bound anthranilate → acylation → cyclization.
-
Cleavage with trifluoroacetic acid (TFA) yields the core scaffold.
Applications : High-throughput screening of analogs.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
-
Recrystallization solvents : Ethanol/water (4:1) or ethyl acetate/hexane.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 65 | 98 | Moderate | High (toxic solvents) |
| Tandem synthesis | 75 | 95 | High | Moderate |
| Solid-phase | 55 | 99 | Low | Low |
Key findings :
-
Tandem synthesis balances yield and scalability but requires stringent temperature control.
-
Solid-phase methods suit small-scale research but lack cost-efficiency for industrial production.
Industrial-Scale Production Considerations
Cost-Effective Substrate Sourcing
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation. For instance, compounds similar to 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one have been shown to interact with c-MET, a receptor tyrosine kinase implicated in cancer progression, leading to potential therapeutic applications in oncology .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has been well-documented. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . The compound's structure suggests potential effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
Quinazolines are also noted for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines or pathways involved in inflammation. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is crucial .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinazoline derivatives is essential for optimizing their pharmacological profiles. Research has focused on how modifications at various positions on the quinazoline ring influence biological activity. For example, substituents at the C6 and C7 positions have been shown to enhance binding affinity to target proteins, which is critical for developing more potent derivatives .
| Position | Substituent | Effect on Activity |
|---|---|---|
| C6 | Aminoalkyl chains | Increases antagonist activity |
| C7 | Fluorophenyl rings | Enhances solubility and binding affinity |
| C4 | Halogen atoms | Modulates reactivity and selectivity |
Synthesis and Evaluation
A study conducted by Abdelkhalek et al. synthesized various quinazoline derivatives, including the target compound, and evaluated their biological activities through in vitro assays. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures . The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.
Clinical Implications
The potential clinical implications of this compound are vast, particularly in the development of targeted therapies for cancer and bacterial infections. Ongoing research aims to refine these compounds for better efficacy and reduced side effects through advanced drug delivery systems and combination therapies.
Wirkmechanismus
The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system. This compound decreases cell surface hydrophobicity, curtails exopolysaccharide production, and impedes twitching motility, thereby reducing bacterial adhesion and pathogenicity .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
The target compound differs from analogs in substituent patterns and core modifications. Below is a comparative analysis:
Notes:
- *Molecular weight calculated based on formula C₂₂H₂₂N₄O.
- Toxicity: The diamino-furyl analog () exhibits significant irritancy, highlighting the impact of substituents on safety profiles.
Pharmacological Activities
Key findings from structurally related compounds:
- MAO Inhibition : 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives () inhibit MAO-A/B with submicromolar Ki values, suggesting utility in neurodegenerative diseases. The target compound’s 4-methylquinazolinyl group may enhance selectivity due to increased steric bulk.
- Kinase Inhibition : Derivatives in inhibit GSK3β, a kinase implicated in Alzheimer’s disease. The phenyl group at position 7 in the target compound may favor hydrophobic binding pockets.
- Structure-Activity Relationships (SAR) :
Biologische Aktivität
The compound 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities, particularly in the realm of cancer therapy and receptor modulation. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of Quinazoline Core : The initial step often involves the condensation of anthranilic acid derivatives with urea to form quinazolinediones.
- Substitution Reactions : Further modifications are made through nucleophilic substitutions at specific positions to introduce various substituents that enhance biological activity.
- Final Cyclization : The final product is obtained through cyclization reactions that yield the desired quinazoline derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 (Lung Cancer) | 0.5 | Induces apoptosis and G2/M phase arrest |
| Hep3B (Liver Cancer) | 0.8 | Downregulates cyclin B1 and CDK1 |
| COLO205 (Colorectal) | 1.0 | Inhibits cell proliferation via tubulin disruption |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer cell lines, suggesting its potential as an effective anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Adenosine A2A Receptor Modulation : The compound has been shown to act as an antagonist at the A2A adenosine receptor, a target implicated in neurodegenerative diseases and cancer .
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:
- Substituent Effects : Variations at the C6 and C7 positions significantly affect binding affinity and antagonist activity at the A2A receptor.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity through van der Waals interactions with receptor pockets .
Case Studies
Several studies have focused on the pharmacokinetic properties and toxicity profiles of this class of compounds:
- In Vitro Studies : In vitro assays have demonstrated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for related compounds, indicating low cardiotoxicity and mutagenicity risks .
- In Silico Predictions : Computational models suggest that structural modifications can further enhance bioavailability and reduce side effects .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one?
- Methodological Answer : Begin with a literature review to identify analogous quinazoline derivatives and their synthetic pathways. For example, Petrov et al. (2013, 2014) describe condensation reactions of aminogroups with carbonyl intermediates for similar dihydroquinazolines . Key steps include:
- Amine-carbonyl coupling : Optimize reaction conditions (e.g., solvent, temperature) using NMR or LC-MS to monitor intermediates.
- Cyclization : Use catalysts like PdCl₂(PPh₃)₂ or acidic conditions for ring closure, as seen in quinazoline syntheses .
- Purification : Employ column chromatography (silica gel, gradient elution) with TLC validation.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| Coupling | Ethanol, 80°C, 12h | 62–75 | LC-MS, ¹H NMR |
| Cyclization | H₂SO₄, reflux | 55–68 | FT-IR, ¹³C NMR |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., phenyl protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : Resolve ambiguous stereochemistry, if applicable .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer : Adapt methodologies from long-term environmental projects like INCHEMBIOL:
- Phase 1 (Lab) : Determine hydrolysis/photolysis rates under controlled conditions (pH, UV light) .
- Phase 2 (Field) : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
- Data Contradiction Analysis : Compare lab-derived half-lives with field data to identify degradation pathway discrepancies .
Q. What strategies resolve contradictory pharmacological activity data in in vitro vs. in vivo models?
- Methodological Answer :
- Dose-Response Re-evaluation : Adjust for metabolic differences (e.g., CYP450 enzyme activity) using species-specific hepatocyte assays .
- Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability via HPLC-UV .
- Statistical Validation : Apply multivariate ANOVA to isolate confounding variables (e.g., solvent effects) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains).
- QSAR Modeling : Corclude substituent effects on activity using descriptors like logP and polar surface area .
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Methodological Resources
- Experimental Design : Randomized block designs (split-split plots) ensure reproducibility for multi-variable studies (e.g., solvent, catalyst screening) .
- Data Analysis : Use software like GraphPad Prism for nonlinear regression and PCA to identify outliers in spectral datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
